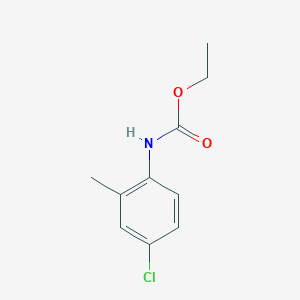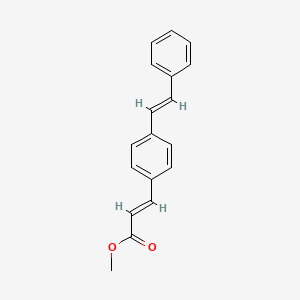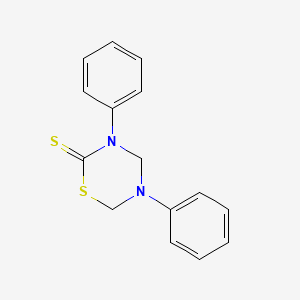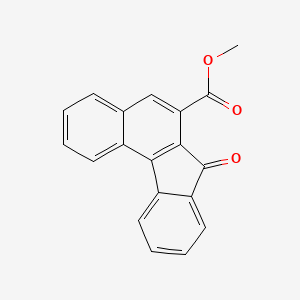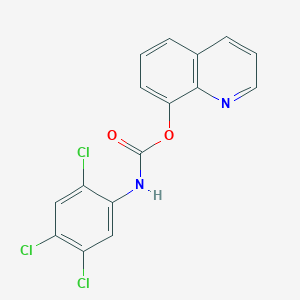
8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C16H9Cl3N2O2 and a molecular weight of 367.621 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a trichlorophenyl carbamate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2,4,5-trichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often include mild heating to facilitate the formation of the carbamate linkage.
Chemical Reactions Analysis
8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its quinoline and trichlorophenyl moieties. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other similar compounds, such as:
8-Quinolyl N-(2,5-dichlorophenyl)carbamate: This compound has two chlorine atoms instead of three, which may affect its reactivity and biological activity.
8-Quinolyl N-(5-chloro-2-methylphenyl)carbamate: The presence of a methyl group instead of additional chlorine atoms can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a quinoline ring and a trichlorophenyl carbamate group, which imparts distinct chemical and biological characteristics .
Properties
CAS No. |
14577-75-4 |
|---|---|
Molecular Formula |
C16H9Cl3N2O2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
quinolin-8-yl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-7-12(19)13(8-11(10)18)21-16(22)23-14-5-1-3-9-4-2-6-20-15(9)14/h1-8H,(H,21,22) |
InChI Key |
JYZJTRDZLRICNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


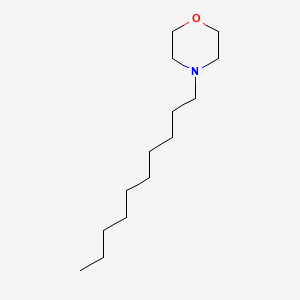
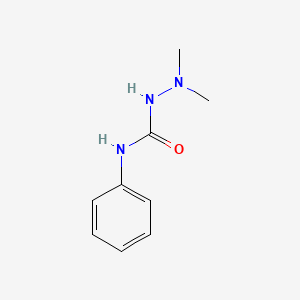

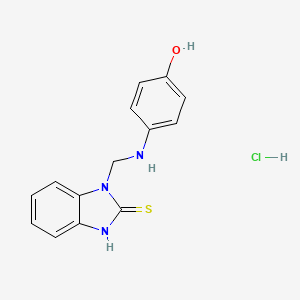

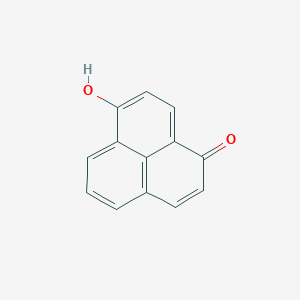
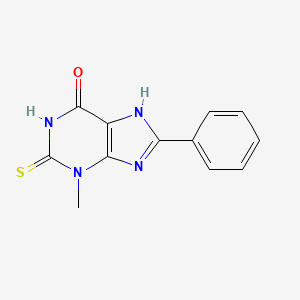
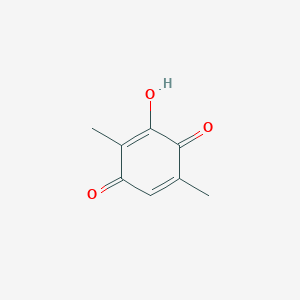
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
